2-Amino-4-(4-ethoxyphenyl)-1-(3-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
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Overview
Description
2-Amino-4-(4-ethoxyphenyl)-1-(3-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound belonging to the class of hexahydroquinolines. This compound is characterized by its unique structure, which includes an amino group, an ethoxyphenyl group, a methylphenyl group, a carbonitrile group, and a hexahydroquinoline core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(4-ethoxyphenyl)-1-(3-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step reactions. One common method includes the Hantzsch reaction, which is a multi-component reaction involving an aldehyde, a β-ketoester, an aromatic amine, and a nitrile. The reaction is usually carried out under reflux conditions in the presence of a suitable catalyst, such as piperidine or ammonium acetate, in an ethanol solvent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the aromatic rings.
Reduction: Reduction reactions can occur at the carbonitrile group, converting it to an amine.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, acids, and bases can facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced amine derivatives.
Substitution: Substituted aromatic derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 2-Amino-4-(4-ethoxyphenyl)-1-(3-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound has shown potential as a pharmacophore in drug design. Its structural features make it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases such as cancer and neurological disorders.
Medicine
In medicine, research is ongoing to explore the compound’s potential as an anti-inflammatory, antimicrobial, and anticancer agent. Its ability to interact with various biological targets makes it a promising candidate for drug development.
Industry
Industrially, the compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 2-Amino-4-(4-ethoxyphenyl)-1-(3-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-(4-methoxyphenyl)-1-(3-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
- 2-Amino-4-(4-chlorophenyl)-1-(3-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
- 2-Amino-4-(4-fluorophenyl)-1-(3-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Uniqueness
The uniqueness of 2-Amino-4-(4-ethoxyphenyl)-1-(3-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the ethoxy group, for example, may enhance its solubility and reactivity compared to similar compounds with different substituents.
Properties
Molecular Formula |
C25H25N3O2 |
---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
2-amino-4-(4-ethoxyphenyl)-1-(3-methylphenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C25H25N3O2/c1-3-30-19-12-10-17(11-13-19)23-20(15-26)25(27)28(18-7-4-6-16(2)14-18)21-8-5-9-22(29)24(21)23/h4,6-7,10-14,23H,3,5,8-9,27H2,1-2H3 |
InChI Key |
DIMKJEDHNHRUCT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(=C(N(C3=C2C(=O)CCC3)C4=CC=CC(=C4)C)N)C#N |
Origin of Product |
United States |
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